molecular formula C21H16N2S B2989041 1-Benzyl-4-(phenylsulfanyl)phthalazine CAS No. 320418-55-1

1-Benzyl-4-(phenylsulfanyl)phthalazine

Cat. No.: B2989041
CAS No.: 320418-55-1
M. Wt: 328.43
InChI Key: PFCZWSUYQWSCDQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(phenylsulfanyl)phthalazine is an organic compound characterized by a phthalazine core substituted with a benzyl group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(phenylsulfanyl)phthalazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylphthalazine with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane.

Reaction Scheme:: 1-Benzylphthalazine+Phenylsulfanyl chlorideBase, SolventThis compound\text{1-Benzylphthalazine} + \text{Phenylsulfanyl chloride} \xrightarrow{\text{Base, Solvent}} \text{this compound} 1-Benzylphthalazine+Phenylsulfanyl chlorideBase, Solvent​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Properties

IUPAC Name

1-benzyl-4-phenylsulfanylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2S/c1-3-9-16(10-4-1)15-20-18-13-7-8-14-19(18)21(23-22-20)24-17-11-5-2-6-12-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCZWSUYQWSCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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